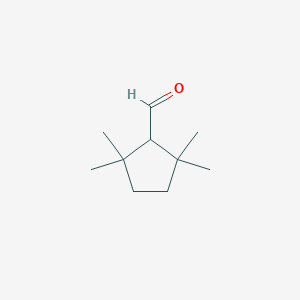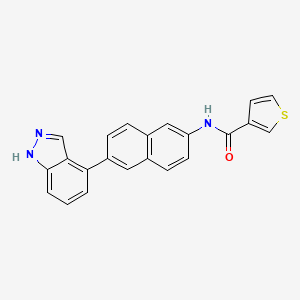
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(4-chlorophenyl)-5-methyl- typically involves the reaction of appropriate hydrazides with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole, 2-(4-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-ethyl-
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-phenyl-
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-methoxy-
Uniqueness
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
55210-95-2 |
|---|---|
Fórmula molecular |
C9H7ClN2S |
Peso molecular |
210.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Clave InChI |
CWVVATVGUYOMAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8745692.png)

![N-Benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8745701.png)
![N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B8745702.png)



![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]aniline](/img/structure/B8745742.png)

![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)

